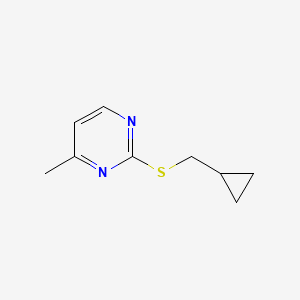

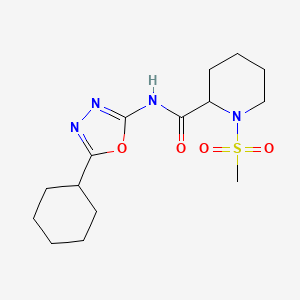

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, general methods for synthesizing thiophene derivatives involve heterocyclization of various substrates . Additionally, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The cyclopropylmethyl group is known for its exceptional stability due to the interaction of the vacant p orbital of the carbocation with filled orbitals of the π-bond between the carbon atoms .Chemical Reactions Analysis

Again, while specific reactions involving “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Research has shown the synthesis of various pyrimidine derivatives, including those with substitutions that may be related to the structure , demonstrating potential antimicrobial activities. For example, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from initial reactions with 2-methyl-cyclohexanone have been tested as antimicrobial agents, showing promising results in combating microbial infections (Hawas et al., 2012).

Antiviral Activities

The antiviral potential of pyrimidine nucleosides, including derivatives that may resemble "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine," has been explored, with several compounds exhibiting high activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV) without significant cytotoxicity. This suggests potential therapeutic applications in treating viral infections (Rahim et al., 1996).

Cytotoxic Activities and Cancer Research

Compounds structurally related to "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine" have been evaluated for their cytotoxic activities, particularly in cancer research. For instance, the synthesis of novel thiopyrimidine derivatives and their evaluation against various cancer cell lines reveal the potential of these compounds in oncological therapeutics (Stolarczyk et al., 2018).

Antihypertensive and α-Blocking Agents

Thiosemicarbazides, triazoles, and Schiff bases derived from related pyrimidine compounds have shown significant antihypertensive α-blocking activity, indicating their potential use in managing hypertension and related cardiovascular conditions (Abdel-Wahab et al., 2008).

Mécanisme D'action

The mechanism of action would depend on the specific application of “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine”. For example, in the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFJCQGZUVHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate](/img/structure/B2849560.png)

![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)

![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)

![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)